beta-Nicotinamide adenine dinucleotide, reduced dipotassium salt beta-Nicotinamide adenine dinucleotide, reduced dipotassium salt
Brand Name: Vulcanchem
CAS No.: 104809-32-7
VCID: VC20744033
InChI: InChI=1S/C21H29N7O14P2.2K/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33;;/h1,3-4,7-8,10-11,13-16,20-21,29-32H,2,5-6H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,24,25);;/q;2*+1/p-2/t10-,11-,13-,14-,15-,16-,20-,21-;;/m1../s1
SMILES: C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.[K]
Molecular Formula: C21H27K2N7O14P2
Molecular Weight: 741.6 g/mol

beta-Nicotinamide adenine dinucleotide, reduced dipotassium salt

CAS No.: 104809-32-7

Cat. No.: VC20744033

Molecular Formula: C21H27K2N7O14P2

Molecular Weight: 741.6 g/mol

* For research use only. Not for human or veterinary use.

beta-Nicotinamide adenine dinucleotide, reduced dipotassium salt - 104809-32-7

Specification

CAS No. 104809-32-7
Molecular Formula C21H27K2N7O14P2
Molecular Weight 741.6 g/mol
IUPAC Name dipotassium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate
Standard InChI InChI=1S/C21H29N7O14P2.2K/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33;;/h1,3-4,7-8,10-11,13-16,20-21,29-32H,2,5-6H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,24,25);;/q;2*+1/p-2/t10-,11-,13-,14-,15-,16-,20-,21-;;/m1../s1
Standard InChI Key UMJWDCRRGAZCFU-WUEGHLCSSA-L
Isomeric SMILES C1C=CN(C=C1C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.[K+].[K+]
SMILES C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.[K]
Canonical SMILES C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.[K+].[K+]

Introduction

Chemical Identity and Structure

beta-Nicotinamide adenine dinucleotide, reduced dipotassium salt is a potassium salt derivative of the reduced form of nicotinamide adenine dinucleotide, a critical coenzyme in cellular metabolism. Its chemical formula is C21H29KN7O14P2, with the compound bearing the CAS number 104809-32-7 . The systematic name for this compound is [[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;potassium .

The compound consists of two main components: a nicotinamide moiety and an adenine nucleotide, connected by a phosphate backbone, with potassium serving as the counterion. This structure enables its primary function as a carrier of electrons in various biochemical reactions.

Chemical Identifiers

The following table presents the key chemical identifiers for beta-Nicotinamide adenine dinucleotide, reduced dipotassium salt:

Identifier TypeValue
CAS Number104809-32-7
Molecular FormulaC21H29KN7O14P2
InChIKeyZUPXXZAVUHFCNV-UHFFFAOYSA-N
European Community (EC) Number621-855-1
DSSTox Substance IDDTXSID50585236

Biochemical Function and Properties

Similar to other NADH salt forms, beta-Nicotinamide adenine dinucleotide, reduced dipotassium salt serves as a crucial coenzyme in redox reactions within cellular metabolism. It functions primarily as a regenerative electron donor in various metabolic pathways, including glycolysis, beta oxidation, and the citric acid cycle .

Redox Functionality

The compound participates in a coenzyme redox pair (NAD+:NADH) that is integral to a wide range of enzyme-catalyzed oxidation-reduction reactions . This redox functionality enables the transfer of electrons between metabolic substrates and enzymes, facilitating numerous biochemical transformations essential for cellular energy production.

Additional Biochemical Roles

Beyond its redox function, NADH salt forms also serve as donors of ADP-ribose units in ADP-ribosylation reactions, which involve ADP-ribosyltransferases and poly(ADP-ribose) polymerases . Additionally, they function as precursors of cyclic ADP-ribose through the action of ADP-ribosyl cyclases . The dipotassium salt form shares these fundamental biochemical roles with other NADH salts.

Spectroscopic Properties

Like other NADH forms, the reduced dipotassium salt exhibits fluorescence properties that distinguish it from its oxidized counterpart (NAD+) . This characteristic fluorescence enables sensitive detection and quantification of redox reactions involving this coenzyme, allowing measurements at concentrations as low as 10^-7 M .

Research Applications

Enzyme Cycling Assays

beta-Nicotinamide adenine dinucleotide, reduced dipotassium salt serves as an essential component in enzyme cycling assays, a sophisticated biochemical technique used to amplify detection signals for low-concentration metabolites and enzymes . This application leverages the compound's ability to participate in multiple rounds of redox reactions, thereby enhancing detection sensitivity.

Metabolic Research

The compound is instrumental in studying cellular energy metabolism, particularly the redox reactions that drive various metabolic pathways. Researchers utilize this compound to investigate the dynamic balance of metabolic activities at the molecular level, facilitating deeper insights into cellular processes .

Fluorescence-Based Detection

The inherent fluorescence property of beta-Nicotinamide adenine dinucleotide, reduced dipotassium salt, contrasted with the non-fluorescent nature of its oxidized form, allows for sensitive fluorescent measurement of oxidized or reduced pyridine nucleotides . This difference in fluorescence provides a valuable tool for researchers studying redox reactions in biological systems.

Comparative Analysis with Related Compounds

beta-Nicotinamide adenine dinucleotide is available in various salt forms, including the dipotassium salt and the more commonly studied disodium salt. While both share fundamental biochemical properties and functions, certain characteristics may differ based on the counterion.

Salt Form Comparison

The following table compares key aspects of different NADH salt forms:

PropertyDipotassium SaltDisodium Salt
CAS Number104809-32-7 606-68-8
CounterionPotassium (K+)Sodium (Na+)
ApplicationsResearch, enzyme assaysResearch, enzyme assays, metabolic studies
SolubilitySimilar to other NADH saltsWater-soluble
Research PrevalenceLess commonly reportedMore extensively studied

Research Findings

While specific research on the dipotassium salt form is limited in the available sources, studies with the disodium salt form provide insights into the biochemical and physiological effects of NADH that may be relevant to the dipotassium salt as well.

Biosynthesis and Regeneration

beta-Nicotinamide adenine dinucleotide, reduced dipotassium salt can contribute to the synthesis and regeneration of tetrahydrobiopterin (BH4), an essential cofactor for the rate-limiting enzyme in dopamine synthesis . This process illustrates the compound's role in supporting critical biochemical pathways beyond direct energy metabolism.

Metabolic Fate

Studies with NADH salt forms have shown that intraperitoneal administration (5μM) in ICR mice significantly increased the urinary excretion of nicotinamide and its metabolites . This observation provides insights into the metabolic processing and elimination of NADH compounds in mammalian systems.

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